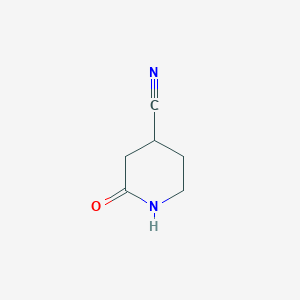

2-Oxopiperidine-4-carbonitrile

Description

It is a white to light yellow crystalline powder with a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol.

Properties

IUPAC Name |

2-oxopiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBMZPNEXFQYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

2-Oxopiperidine-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a serotonin receptor antagonist, which could have implications in the treatment of neurological disorders.

Medicine: Explored for its anticancer properties, particularly in the inhibition of cell proliferation in certain cancer cell lines.

Industry: Utilized in the synthesis of dyes and materials with non-linear optical properties, which have applications in the development of advanced photonic devices.

Mechanism of Action

The mechanism of action of 2-Oxopiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a serotonin receptor antagonist, it binds to serotonin receptors, inhibiting their activity and modulating neurotransmission. This can lead to changes in mood, cognition, and perception, making it a potential candidate for the treatment of psychiatric disorders . Additionally, its anticancer properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt .

Comparison with Similar Compounds

2-Oxopiperidine-4-carbonitrile can be compared with other similar compounds, such as:

4-Cyano-2-oxo-1-piperidine: A closely related compound with similar chemical properties and applications.

2,2,6,6-Tetramethyl-4-oxopiperidine: Known for its use in studying free radical reactions and as a stable nitroxide radical.

4-Oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile: Used in the synthesis of pyrimidine derivatives with potential antibacterial activity.

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields, from chemistry and biology to medicine and industry.

Biological Activity

2-Oxopiperidine-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a piperidine ring with a carbonitrile group at the 4-position and a ketone at the 2-position. The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials such as piperidine derivatives and carbonitriles. The synthesis can be optimized to yield high purity and yield through various synthetic routes, including cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have been tested against various cancer cell lines using assays such as MTT to assess cytotoxicity. Results indicate that certain derivatives exhibit significant antiproliferative effects on human tumor cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa).

Table 1: Antiproliferative Activity of 2-Oxopiperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Oxopiperidine-4-CN | HCT-116 | 15.3 |

| 2-Oxopiperidine-4-CN | HeLa | 18.7 |

| Other derivatives | Various | Varies |

These findings suggest that modifications to the structure can enhance anticancer activity, indicating a structure-activity relationship (SAR) that merits further exploration.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains. Studies report that certain derivatives demonstrate significant antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity of 2-Oxopiperidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Oxopiperidine-4-CN | Staphylococcus aureus | 32 |

| 2-Oxopiperidine-4-CN | Escherichia coli | 64 |

| Other derivatives | Various | Varies |

The minimum inhibitory concentration (MIC) values indicate promising potential for these compounds as antimicrobial agents.

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary studies suggest that these compounds may interact with specific molecular targets involved in cell proliferation and survival pathways. For example, some derivatives have shown inhibition of topoisomerase enzymes, which play crucial roles in DNA replication and transcription.

Case Studies

Several case studies have documented the efficacy of 2-oxopiperidine derivatives in preclinical models:

- Case Study on Anticancer Activity : A study involving a series of synthesized derivatives demonstrated that modifications at the piperidine ring significantly enhanced cytotoxicity against breast cancer cells.

- Case Study on Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of these compounds in vitro, revealing potent activity against multidrug-resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.